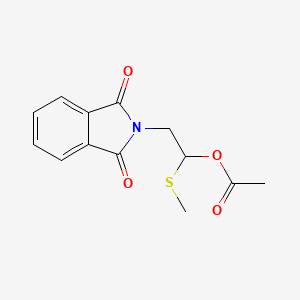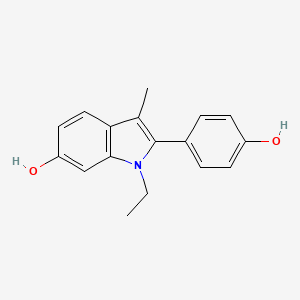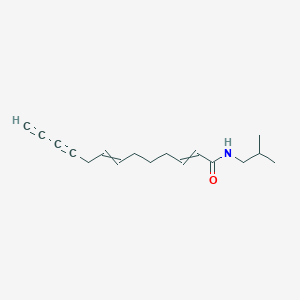
N-(2-Methylpropyl)trideca-2,7-diene-10,12-diynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methylpropyl)trideca-2,7-diene-10,12-diynamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of multiple double and triple bonds, making it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpropyl)trideca-2,7-diene-10,12-diynamide typically involves the use of cycloaddition reactions, such as the Diels-Alder reaction . This reaction is valuable in organic synthesis due to its ability to form six-membered rings through the addition of dienes and dienophiles . The reaction conditions often require the presence of electron-attracting and electron-donating groups to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylpropyl)trideca-2,7-diene-10,12-diynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alkenes.
Scientific Research Applications
N-(2-Methylpropyl)trideca-2,7-diene-10,12-diynamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on biological systems.
Industry: The compound is used in the production of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(2-Methylpropyl)trideca-2,7-diene-10,12-diynamide involves its interaction with molecular targets and pathways in biological systems. The compound can undergo electrophilic attack on conjugated dienes, leading to the formation of various addition products . The stability of the resulting carbocations and the resonance effects play a crucial role in determining the reaction outcomes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-Methylpropyl)trideca-2,7-diene-10,12-diynamide include other dienes and diynes with similar structural features. Examples include:
- N-(2-Methylpropyl)tridec-7-en-10,12-diynamide
- Other trideca-dienes and diynamides with varying substituents
Uniqueness
This compound is unique due to its specific arrangement of double and triple bonds, which imparts distinct chemical reactivity and properties
Properties
CAS No. |
87797-74-8 |
|---|---|
Molecular Formula |
C17H23NO |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
N-(2-methylpropyl)trideca-2,7-dien-10,12-diynamide |
InChI |
InChI=1S/C17H23NO/c1-4-5-6-7-8-9-10-11-12-13-14-17(19)18-15-16(2)3/h1,8-9,13-14,16H,7,10-12,15H2,2-3H3,(H,18,19) |
InChI Key |
AUFSPNOHXVRCBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C=CCCCC=CCC#CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Propan-2-yl)oxy]penta-2,4-dienenitrile](/img/structure/B14413931.png)
![Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane](/img/structure/B14413941.png)
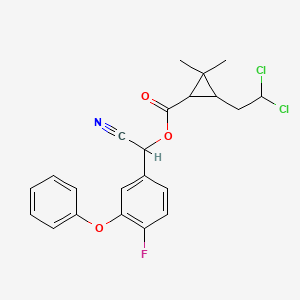
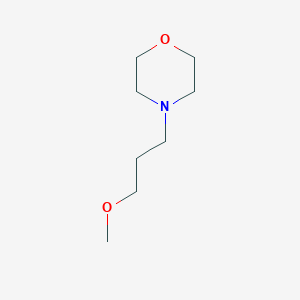
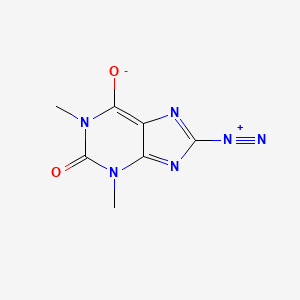
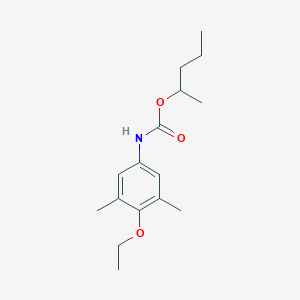



![6-Methyl-2H,7H-[1,3]dioxolo[4,5-h][2]benzopyran-7,9(6H)-dione](/img/structure/B14413990.png)
![Butanedioic acid, bis[(3-methoxyphenyl)methylene]-](/img/structure/B14414006.png)
